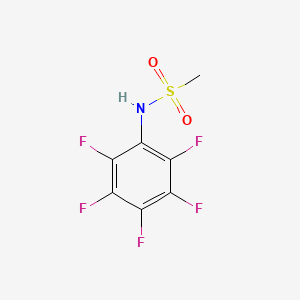

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(perfluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H4F5NO2S. It is a type of sulfonamide, which can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product . Sodium sulfinates have also been used as versatile building blocks for preparing many valuable organosulfur compounds .科学的研究の応用

Chemoselective N-Acylation Reagents

N-(perfluorophenyl)methanesulfonamide derivatives have been developed as chemoselective N-acylation reagents. These compounds exhibit good chemoselectivity due to a structured study on the relationship between their structure and reactivity, making them valuable for synthesizing various organic compounds (Kondo et al., 2000).

Environmental Science Applications

Studies have explored the phase partitioning and concentrations of perfluoroalkyl sulfonamides, including derivatives of N-(perfluorophenyl)methanesulfonamide, in both indoor and outdoor environments. These compounds are emerging as persistent organic pollutants (POPs) due to their widespread use in various products and their ability to accumulate in remote locations, such as the Arctic (Shoeib et al., 2004).

Antibacterial Activity

New sulfonamide derivatives and their metal complexes, synthesized from methanesulfonic acid hydrazide, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. This underscores their potential in developing new antimicrobial agents (Özdemir et al., 2009).

Superacid Investigations

The protonation of methanesulfonamide in superacids and its structural analysis have provided insights into its behavior under highly acidic conditions. Such studies are crucial for understanding the properties of sulfonamides in various chemical environments (Leitz et al., 2017).

Greener Organic Synthesis

Methanesulfonic anhydride, derived from methanesulfonamide, has been used to promote the Friedel-Crafts acylation reaction in a "greener" way. This method generates minimal waste and avoids the use of metallic or halogenated components, highlighting an environmentally friendly approach to synthesizing aryl ketones (Wilkinson, 2011).

Safety and Hazards

作用機序

Target of Action

N-(perfluorophenyl)methanesulfonamide is a type of sulfonamide, a group of compounds known for their diverse biological activity. The primary targets of sulfonamides are typically enzymes that play crucial roles in various biochemical pathways . .

Mode of Action

Sulfonamides generally function by mimicking the structure of para-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid. By binding to the active site of the enzyme responsible for this process, sulfonamides inhibit the production of folic acid, which is essential for bacterial growth

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and multiplication

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound might inhibit the growth and multiplication of certain bacteria by interfering with their folic acid synthesis .

特性

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAONSMWJODQIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2766045.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)

![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2766057.png)